Fak-IN-14

FAK inhibitor U87-MG anti-proliferative

Selecting a FAK inhibitor requires careful attention to selectivity profiles. Fak-IN-14 (compound 8d) is a 4-arylamino-pyrimidine derivative with a distinct polypharmacology signature that differs markedly from clinical-stage inhibitors like defactinib or GSK2256098. • Enzymatic IC50: 0.2438 nM against FAK • Cellular IC50 (U87-MG): 0.975 μM - 2.7-fold lower than TAE-226 • Induces early apoptosis & G2/M arrest • Validated inhibition of FAK, FGFR1, and Pyk2 (weak vs Akt, c-kit, MEK1/2, mTOR) Ideal for glioblastoma research requiring sub-micromolar efficacy with reduced off-target risk.

Molecular Formula C21H24BrN7OS
Molecular Weight 502.4 g/mol
Cat. No. B12378802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-14
Molecular FormulaC21H24BrN7OS
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C21H24BrN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27)
InChIKeySDQZXGWKKZXIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fak-IN-14: FAK Inhibitor for Oncology Research


Fak-IN-14 (compound 8d) is a synthetic small-molecule inhibitor of focal adhesion kinase (FAK), belonging to the 4-arylamino-pyrimidine chemical class [1]. It was designed via structure-based drug design to occupy the ATP-binding site of FAK [1]. In enzymatic assays, Fak-IN-14 exhibits an IC50 of 0.2438 nM against FAK, positioning it among the most potent FAK inhibitors reported [1]. In the U87-MG glioblastoma cell line, it demonstrates anti-proliferative activity (IC50 = 0.975 μM), induces early apoptosis, and arrests cells at the G2/M phase [1].

Focal adhesion kinase (FAK) pathway inhibition studies

ATP-competitive 4-arylamino-pyrimidine class, structure-based design context

Reported cell-based anti-proliferative context in glioblastoma models

Selectivity fingerprint distinct from clinical FAK inhibitors (FAK, FGFR1, Pyk2)

Fak-IN-14: Why Substitution Fails


FAK inhibitors exhibit substantial variability in kinase selectivity, cellular potency, and off-target profiles that preclude simple interchangeability [1][2]. Fak-IN-14 is a 4-arylamino-pyrimidine derivative with a distinct chemical scaffold that confers a unique selectivity fingerprint, including significant inhibition of FAK, FGFR1, and Pyk2, but weak activity against Akt, c-kit, MEK1/2, and mTOR [2]. This profile differs markedly from clinical-stage FAK inhibitors like defactinib (dual FAK/Pyk2 inhibitor), GSK2256098 (highly selective for FAK), and BI 853520 (FAK-selective with >50,000-fold selectivity over Pyk2) [1][2][3]. Substituting one FAK inhibitor for another without accounting for these differences can lead to divergent experimental outcomes in cell-based assays, animal models, and combination therapy studies [1][2][3].

Fak-IN-14 (target)

Distinct FAK, FGFR1, Pyk2 polypharmacology with weak Akt, c-kit, MEK1/2, mTOR activity

Defactinib (dual FAK/Pyk2)

Narrow dual inhibition profile; FGFR1 engagement and pathway effects may not transfer

Fak-IN-14 (target)

Cellular anti-proliferative potency in U87-MG differs from kinase inhibition ratio

BI 853520 (FAK-selective)

>50,000-fold selectivity over Pyk2; co-inhibition of FAK/FGFR1/Pyk2 not replicated

Fak-IN-14: Comparative Evidence


Anti-Proliferative Activity in U87-MG vs. TAE-226

Fak-IN-14 (compound 8d) demonstrates a 2.7-fold improvement in anti-proliferative activity against U87-MG glioblastoma cells compared to the reference inhibitor TAE-226, despite exhibiting only a 1.8-fold lower kinase inhibitory potency [1]. Specifically, Fak-IN-14 inhibits U87-MG cell proliferation with an IC50 of 0.975 μM, while TAE-226 requires 2.659 μM [1]. Meanwhile, Fak-IN-14 inhibits FAK kinase with an IC50 of 0.2438 nM, compared to TAE-226's 0.1390 nM [1]. This differential cellular-to-kinase potency ratio suggests improved cellular permeability or target engagement for Fak-IN-14, making it a more efficacious tool compound for cell-based glioblastoma research [1].

Anti-Proliferative vs TAE-226
Head-to-head
U87-MG IC50: 0.975 μM vs 2.659 μM (2.7-fold lower)
Reported cell-model response context; supports cell-based assay comparison
Cellular potency advantage over TAE-226 is greater than kinase inhibition difference (1.8-fold)
FAK inhibitor U87-MG anti-proliferative glioblastoma kinase inhibitor

Kinase Selectivity vs. Clinical FAK Inhibitors

Fak-IN-14 exhibits a unique kinase selectivity fingerprint that differentiates it from clinically advanced FAK inhibitors [1]. While Fak-IN-14 potently inhibits FAK, FGFR1, and Pyk2, it shows weak inhibition of Akt, c-kit, MEK1/2, and mTOR [1]. In contrast, defactinib (VS-6063) is a dual FAK/Pyk2 inhibitor with IC50 values of 0.6 nM for both kinases , and BI 853520 (ifebemtinib) displays exceptional selectivity for FAK over Pyk2 (>50,000-fold) [2]. This divergent selectivity profile positions Fak-IN-14 as a distinct chemical probe for interrogating FAK-dependent signaling pathways where concurrent FGFR1 inhibition may be advantageous or where Pyk2-sparing activity is desired [1][2].

Kinase Selectivity vs Clinical
Cross-study comparable
FAK, FGFR1, Pyk2 significant; Akt, c-kit, MEK1/2, mTOR weak
Selectivity fingerprint differs from defactinib (dual FAK/Pyk2) and BI 853520 (FAK-selective)
Quantitative off-target IC50s not reported; verify in own kinase panel
kinase selectivity FAK inhibitor FGFR1 Pyk2 off-target

Apoptosis & G2/M Arrest vs. TAE-226 in U87-MG

Fak-IN-14 (compound 8d) induces early apoptosis and arrests U87-MG cells at the G2/M phase of the cell cycle, as demonstrated by flow cytometry [1]. This phenotypic effect is also observed with the closely related analog compound 9b and the reference inhibitor TAE-226 [1]. While quantitative apoptosis induction data (e.g., percentage of Annexin V-positive cells) are not provided in the primary publication, the observation that Fak-IN-14 and TAE-226 both induce this phenotype at their respective anti-proliferative IC50 concentrations (0.975 μM vs. 2.659 μM) suggests that Fak-IN-14 achieves this effect at a substantially lower concentration [1].

Apoptosis & G2/M Arrest
Supporting evidence
Early apoptosis + G2/M arrest at 0.975 μM (vs TAE-226 at 2.659 μM)
Reported phenotype at lower concentration; supports apoptosis pathway-response interpretation
Flow cytometry confirmation; quantitative apoptosis data not published
apoptosis cell cycle arrest G2/M phase U87-MG FAK inhibitor

Migration and Clonogenicity Inhibition in U87-MG

In functional assays, Fak-IN-14 (compound 8d) significantly inhibits both U87-MG cell clone formation and cell migration [1]. These assays are mechanistically linked to FAK's role in regulating cell adhesion, motility, and anchorage-independent growth, all critical for metastatic dissemination [1]. The primary study demonstrates that compound 8d (Fak-IN-14) and its analog 9b both exhibit these inhibitory effects, which correlate with their ability to suppress FAK phosphorylation [1]. No quantitative comparison (e.g., IC50 for migration inhibition) with other FAK inhibitors is provided in the source publication.

Migration & Clonogenicity
Class-level inference
Significant inhibition of U87-MG migration and colony formation
Supports FAK-dependent migration endpoint context; quantitative IC50 not reported
Validate in own wound healing / clonogenic assay; comparative potency not quantified
cell migration clone formation U87-MG FAK inhibitor metastasis

Fak-IN-14: Recommended Use Cases


Glioblastoma Cell-Based Anti-Proliferative Assays

Fak-IN-14 is ideally suited for experiments in U87-MG glioblastoma cells where achieving robust anti-proliferative effects at sub-micromolar concentrations is critical [1]. Its cellular IC50 of 0.975 μM, which is 2.7-fold lower than TAE-226, allows researchers to study FAK-dependent signaling and phenotype with reduced off-target risk and lower compound consumption [1]. This makes Fak-IN-14 a cost-effective choice for large-scale cell-based screening or long-term treatment studies in glioblastoma models.

FAK/FGFR1/Pyk2 Co-Inhibition Studies

For researchers exploring the interplay between FAK, FGFR1, and Pyk2 signaling pathways, Fak-IN-14 offers a distinct polypharmacology profile not available with highly selective clinical FAK inhibitors like GSK2256098 or BI 853520 [1][2]. Its significant inhibition of FAK, FGFR1, and Pyk2, coupled with weak activity against Akt, c-kit, MEK1/2, and mTOR, enables mechanistic studies of FAK-dependent crosstalk with FGFR and Pyk2 signaling axes in cancer cells [1].

Apoptosis and Cell Cycle Arrest Studies in Glioblastoma

Fak-IN-14 consistently induces early apoptosis and G2/M cell cycle arrest in U87-MG cells, providing a reliable chemical tool for dissecting FAK's role in cell survival and proliferation checkpoints [1]. Its ability to trigger these phenotypes at an anti-proliferative IC50 of 0.975 μM makes it a potent agent for flow cytometry-based apoptosis assays, cell cycle analysis, and mechanistic studies involving FAK phosphorylation and downstream effectors [1].

Glioblastoma Migration and Clonogenicity Assays

In vitro assays measuring U87-MG cell migration (e.g., wound healing) and clonogenic survival are central to glioblastoma metastasis and tumor-initiating cell research [1]. Fak-IN-14 has been experimentally validated to significantly inhibit both processes, making it a suitable chemical probe for studies aimed at understanding FAK-driven invasion and anchorage-independent growth in glioblastoma [1].

Application
Selection Property
Validation Focus
Glioblastoma anti-proliferative assays
Cellular activity context at sub-micromolar range
Confirm anti-proliferative response and target engagement in U87-MG
FAK/FGFR1/Pyk2 co-inhibition studies
Polypharmacology profile distinct from selective clinical inhibitors
Verify inhibition of FAK, FGFR1, Pyk2 without strong Akt/mTOR suppression
Apoptosis and cell cycle arrest research
Phenotype induction at reported anti-proliferative IC50
Assess early apoptosis and G2/M arrest by flow cytometry
Migration and clonogenicity investigations
Qualified inhibition of cell motility and colony formation
Validate in wound healing and clonogenic assays; compare to reference FAK inhibitor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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